Cas no 1803697-42-8 (5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide)

5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide
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- インチ: 1S/C6H6F3N3O2S/c7-3-2(10)1-12-4(6(8)9)5(3)15(11,13)14/h1,6H,10H2,(H2,11,13,14)
- InChIKey: ISZUYBLLAGEOHX-UHFFFAOYSA-N
- SMILES: S(C1=C(C(=CN=C1C(F)F)N)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 318
- XLogP3: -0.5
- トポロジー分子極性表面積: 107
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029067253-1g |
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide |
1803697-42-8 | 97% | 1g |
$1,490.00 | 2022-04-02 |
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamideに関する追加情報
Introduction to 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide (CAS No. 1803697-42-8)
5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1803697-42-8, represents a class of heterocyclic sulfonamides with unique structural and functional attributes. The presence of multiple fluorine atoms and a sulfonamide group imparts distinct electronic and steric properties, making it a promising candidate for various biochemical applications.
The molecular structure of 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide consists of a pyridine core substituted with an amino group at the 5-position, a difluoromethyl group at the 2-position, and a fluorine atom at the 4-position. The 3-sulfonamide moiety further enhances its reactivity and binding potential, enabling interactions with biological targets such as enzymes and receptors. This configuration has been strategically designed to optimize pharmacokinetic and pharmacodynamic profiles, which are critical for drug development.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved drug-like properties, including enhanced bioavailability and resistance to enzymatic degradation. 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide exemplifies this trend, as its design leverages fluorine's electronic effects to achieve desired biological activity.
One of the most compelling aspects of 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide is its potential in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting certain kinases and enzymes implicated in inflammatory and oncological pathways. The sulfonamide group, in particular, is known for its role as a bioisostere, often replacing carboxylic acid or amide groups in drug molecules without compromising functionality. This feature makes 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide a versatile scaffold for medicinal chemists.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed that the fluorinated pyridine core can engage in favorable interactions with specific amino acid residues in protein targets, thereby enhancing binding affinity. Additionally, the sulfonamide moiety can form hydrogen bonds with polar regions of biological macromolecules, contributing to the compound's overall potency. These insights have guided the optimization of analogs derived from 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide, aiming to improve selectivity and reduce off-target effects.
The synthesis of 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have enabled efficient preparation routes that maintain high yields and purity. The use of palladium-catalyzed cross-coupling reactions has been particularly valuable in constructing the pyridine ring system, while nucleophilic substitution reactions have been employed to introduce the fluorinated substituents. These techniques underscore the importance of advanced synthetic chemistry in realizing the potential of such compounds.
From a regulatory perspective, 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide must undergo rigorous testing to ensure safety and efficacy before clinical application. Preclinical studies are essential for evaluating its pharmacological profile, including toxicity, pharmacokinetics, and interaction with biological pathways. These studies often involve in vitro assays to assess enzyme inhibition and cell-based models to evaluate target engagement. The outcomes of these investigations provide critical data for determining the feasibility of advancing 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide into human trials.
The role of fluorinated compounds in oncology cannot be overstated. Many FDA-approved drugs contain fluorine atoms, which contribute to their therapeutic efficacy by enhancing metabolic stability and binding affinity. 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide aligns with this trend by incorporating fluorine into a structurally diverse scaffold that has shown promise in preclinical models. Its potential as an anticancer agent lies in its ability to disrupt key signaling pathways involved in tumor growth and progression.
In conclusion, 5-Amino-2-(difluoromethyl)-4-fluoropyridine-3-sulfonamide (CAS No. 1803697-42-8) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and functional properties. The combination of fluorinated pyridines with sulfonamides offers a rich chemical space for drug discovery, with applications spanning multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, compounds like this will play an increasingly important role in developing next-generation therapeutics.
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